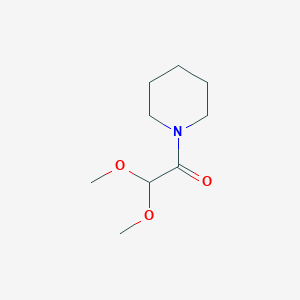

2,2-Dimethoxy-1-(piperidin-1-yl)ethanone

Description

Overview of Ethanone (B97240) Derivatives with Dimethoxyacetal and Piperidine (B6355638) Moieties

Ethanone derivatives form a broad class of organic compounds characterized by a carbonyl group adjacent to a methyl group. The presence of a dimethoxyacetal at the alpha position, as seen in 2,2-dimethoxy-1,2-diphenylethanone, offers a protected form of a ketone, which can be a valuable synthetic intermediate. nist.gov When combined with a piperidine ring through an amide linkage, as in the case of 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone, the resulting structure gains the conformational rigidity and physicochemical properties associated with the piperidine scaffold. While research on ethanone derivatives featuring both a dimethoxyacetal and a piperidine moiety is not extensive, the individual significance of these components is well-documented.

Historical Context of Piperidine-Containing Scaffolds in Organic Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. nih.govwikipedia.org Its history in organic chemistry is rich, dating back to the isolation of piperine (B192125) from black pepper in 1819, which upon hydrolysis yielded piperidine. wikipedia.org The Scottish chemist Thomas Anderson is credited with the first report of piperidine in 1850. wikipedia.org

Historically, piperidine alkaloids, such as coniine from poison hemlock and morphine from the opium poppy, have played a pivotal role in the development of pharmacology and synthetic chemistry. nih.govwikipedia.org The unique conformational preferences of the piperidine ring, preferring a chair conformation, influence the biological activity of molecules containing this scaffold. wikipedia.org In contemporary drug discovery, the piperidine moiety is frequently incorporated to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. researchgate.netmdpi.com

Significance of the Dimethoxyacetal and Amide Functionalities in Organic Synthesis

The dimethoxyacetal group serves as a protecting group for aldehydes and ketones, offering stability under basic and nucleophilic conditions while being readily removable under acidic conditions. This functionality is crucial in multi-step syntheses where the reactivity of a carbonyl group needs to be temporarily masked.

The amide bond is one of the most fundamental and stable functional groups in organic chemistry and biology, forming the backbone of peptides and proteins. researchgate.netmasterorganicchemistry.com The synthesis of amides is a cornerstone of organic and medicinal chemistry, with numerous methods developed for its formation. rsc.orgresearchgate.net Amides are generally stable and can participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets. nih.gov The combination of a dimethoxyacetal and an amide group in a single molecule, as in this compound, presents a synthetically versatile scaffold.

Research Rationale and Objectives for Investigating this compound

The structural features of this compound suggest its potential as a valuable building block in organic synthesis. The piperidine amide can influence the molecule's conformation and reactivity, while the dimethoxyacetal provides a latent carbonyl group.

Currently, dedicated research on the synthesis, reactivity, and applications of this compound is limited. While the individual components are well-studied, their combined presence in this particular arrangement has not been extensively explored. Research on related structures, such as α-keto amides, has shown their utility as precursors to various heterocyclic compounds and as motifs in medicinal chemistry. nih.govmaynoothuniversity.iechemrxiv.orgresearchgate.net

The primary knowledge gap is the lack of systematic investigation into the chemical properties and synthetic potential of this compound. Specific areas that remain unexplored include:

Synthetic accessibility: Efficient and scalable synthetic routes to this compound have not been reported.

Reactivity profile: The reactivity of the compound, particularly the interplay between the dimethoxyacetal and the piperidine amide, is unknown.

Conformational analysis: A detailed study of the conformational preferences of the molecule has not been conducted.

Application as a synthetic intermediate: The potential of this compound as a building block for more complex molecules remains to be demonstrated.

To address the identified knowledge gaps, a focused research program is proposed with the following aims:

To develop and optimize a robust synthetic protocol for the preparation of this compound. This will involve exploring different synthetic strategies and reaction conditions to achieve high yields and purity.

To conduct a comprehensive investigation of the reactivity of this compound. This will include studying its behavior under various reaction conditions, such as acidic and basic hydrolysis of the acetal (B89532), and reactions involving the amide functionality.

To perform a detailed spectroscopic and computational analysis of the compound's structure and conformational dynamics. This will provide insights into its three-dimensional structure and how it might influence its reactivity and interactions with other molecules.

To explore the utility of this compound as a versatile building block in the synthesis of novel heterocyclic compounds and potential bioactive molecules. This will involve designing and executing synthetic routes that leverage the unique functionalities of the target compound.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxy-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-12-9(13-2)8(11)10-6-4-3-5-7-10/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAKEXCQFZNEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)N1CCCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446026 | |

| Record name | 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16695-59-3 | |

| Record name | 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethoxy 1 Piperidin 1 Yl Ethanone and Analogous Structures

Precedent from Related Compound Synthesis

Examining the synthesis of structurally similar molecules provides strong evidence for potential synthetic routes and highlights the versatility of the chemical transformations involved.

A powerful method for installing a dimethoxyacetal group involves the nucleophilic substitution of a dihalogenated precursor. Research on the crystal structure of 2,2-dichloro-1-(piperidin-1-yl)ethanone (B13996119) explicitly identifies it as an intermediate in the synthesis of the analogous compound, 2,2-dimethoxy-1-(pyridin-2-yl)ethanone. nih.govresearchgate.netresearchgate.netnih.gov This provides a direct precedent for this synthetic strategy.

The transformation proceeds via a double nucleophilic substitution reaction where a strong nucleophile, typically sodium methoxide (B1231860) (NaOMe) in methanol (B129727), displaces both chlorine atoms. nih.govresearchgate.net

Reaction Scheme:

Amide Formation: Piperidine (B6355638) is first reacted with dichloroacetyl chloride to yield 2,2-dichloro-1-(piperidin-1-yl)ethanone.

Nucleophilic Substitution: The resulting dichloro-amide is treated with at least two equivalents of sodium methoxide in methanol. The methoxide ion attacks the electrophilic carbon, displacing the chloride ions one by one to form the final dimethoxy product. quizlet.comchemguide.co.uk

This pathway is advantageous as it builds the stable amide bond first, followed by the installation of the more sensitive acetal (B89532) group.

The piperidinyl-ethanone scaffold is a component of more complex molecules, particularly in medicinal chemistry. The synthesis of these derivatives illustrates how the fundamental reactions described above are integrated into multi-step sequences. For example, a plausible synthesis for a complex derivative like 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone would involve the synthesis of two key fragments followed by a final amide coupling.

Fragment 1 (Acid Component) Synthesis:

Friedel-Crafts Acylation: Reaction of resorcinol (B1680541) monomethyl ether with 2,4-dimethoxybenzoyl chloride (a commercially available reagent) in the presence of a Lewis acid to form the benzophenone (B1666685) core. lookchem.com

Williamson Ether Synthesis: Alkylation of the remaining phenolic hydroxyl group with an ethyl haloacetate (e.g., ethyl bromoacetate) followed by saponification to yield the corresponding phenoxyacetic acid.

Fragment 2 (Amine Component) Synthesis:

The synthesis of the 4-(3-(piperidin-4-yl)propyl)piperidine fragment is a non-trivial process, often starting from piperidin-4-one derivatives and involving multiple steps of alkylation and reductive amination. dtic.mil

Final Amide Coupling:

The phenoxyacetic acid (Fragment 1) is activated using a peptide coupling reagent (e.g., DCC, EDC) and then reacted with the complex piperidine amine (Fragment 2) to form the final ethanone (B97240) amide bond.

The piperidine ring is a privileged scaffold in pharmaceutical and natural product chemistry, and numerous multi-step synthetic strategies have been developed for its construction and functionalization. nih.govresearchgate.net These broader synthetic contexts are relevant as they demonstrate established methods for creating the piperidine portion of the target molecule.

Common strategies include:

Catalytic Hydrogenation of Pyridines: The most direct method for synthesizing the piperidine ring is the reduction of a corresponding pyridine (B92270) derivative. This is often accomplished using heterogeneous catalysts like platinum, palladium, or rhodium under hydrogen pressure. dtic.mil

Intramolecular Cyclization: Various methods exist to form the piperidine ring from an acyclic precursor containing a nitrogen atom. These include intramolecular aza-Michael reactions, reductive amination of δ-amino ketones, and radical cyclizations. nih.gov

Use of Piperidones: Piperidin-4-ones are versatile intermediates that can be synthesized through methods like the Dieckmann condensation. They serve as handles for introducing substituents at various positions of the ring before or after reduction of the ketone. dtic.mil

Recent advances have focused on streamlining these processes, sometimes reducing syntheses that traditionally required 7-17 steps down to just 2-5 steps through novel combinations of biocatalysis and electrochemical methods. news-medical.net

Development of Novel and Efficient Synthetic Pathways

Modern synthetic strategies are continuously evolving to provide more efficient, selective, and sustainable routes to valuable chemical compounds. For structures analogous to 2,2-dimethoxy-1-(piperidin-1-yl)ethanone, particularly α-keto amides, research has emphasized the development of catalytic processes that offer mild reaction conditions and high yields, moving away from traditional methods that often require harsh reagents. nih.govscilit.com

The construction of α-keto amides and related α-amino ketones heavily relies on the efficient formation of carbon-nitrogen (C-N) and, in some strategies, carbon-carbon (C-C) bonds. Catalytic methods are at the forefront of these transformations, offering powerful tools for creating these key linkages with high precision.

The primary bond for synthesizing this compound is the amide C-N bond. Catalytic oxidative amidation has emerged as a significant strategy for synthesizing α-ketoamides from various precursors. nih.govscilit.com For instance, copper-catalyzed systems have been effectively used for the direct α-amination of ketones, esters, and aldehydes. researchgate.net One plausible mechanism involves the in-situ generation of an α-bromo carbonyl species via a copper-bound enolate, followed by nucleophilic substitution by an amine like piperidine. researchgate.net

Recent advancements have also explored the direct coupling of α-oxocarboxylic acids with nitroarenes (as amino sources) using copper catalysis, providing a streamlined route to α-ketoamides. acs.org Silver-catalyzed multicomponent reactions have also been developed, where α-oxocarboxylic acids react with isocyanides and water to form α-ketoamides, with the oxygen atom of the amide being derived from water. researchgate.net Furthermore, palladium-catalyzed asymmetric arylation of α-keto imines represents a sophisticated method for the enantioselective synthesis of chiral α-amino ketones, which are valuable building blocks for more complex molecules.

The table below summarizes various catalytic systems used in the synthesis of α-ketoamides and related structures, highlighting the diversity of modern synthetic approaches.

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Copper(II) Bromide | Oxidative Amidation | α-Diazoketones and Amines | Uses O2 as an environmentally friendly oxidant; proceeds under mild conditions. | researchgate.net |

| Copper(I) Iodide | Oxidative Amidation | Ketones/Esters and Amines | Direct fragment coupling to produce α-amino substituted motifs. | researchgate.net |

| Copper(OTf)2 | Reductive Amidation | Nitroarenes and α-Oxocarboxylic Acids | Direct coupling, eliminating the need for pre-formed arylamines. | acs.org |

| Silver Catalyst | Decarboxylative Acylation | α-Oxocarboxylic Acids and Isocyanides | One-pot multicomponent reaction cascade. | researchgate.net |

| Palladium Complex | Asymmetric Arylation | α-Keto Imines and Arylboronic Acids | Enantioselective synthesis of chiral α-amino ketones. | |

| Ruthenium(II) Complex | Amidation | Sulfoxonium Ylides and Amines | Novel use of sulfoxonium ylides for α-ketoamide synthesis. | researchgate.net |

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ucl.ac.uk The synthesis of a molecule like this compound can be approached through a greener lens by focusing on both the formation of the piperidine ring and the final amide coupling step.

A key aspect of green synthesis is the use of environmentally benign solvents or solvent-free conditions. researchgate.net For instance, the synthesis of piperidin-4-one derivatives, common precursors to substituted piperidines, has been successfully carried out using a deep eutectic solvent (DES) made from glucose and urea, which is inexpensive and effective. asianpubs.org Water has also been explored as a solvent for synthesizing piperidine analogs, which can prevent racemization in certain stereoselective reactions. nih.gov

Catalysis is a cornerstone of green chemistry, and developing catalytic methods for direct amide synthesis from carboxylic acids and amines is a major goal. ucl.ac.ukmdpi.com This approach avoids the use of stoichiometric activating agents that generate significant waste. ucl.ac.uk Recent research has demonstrated solvent-free direct amidation using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst under microwave irradiation, offering a rapid and efficient method. mdpi.comnih.gov Enzymatic strategies also present a highly sustainable option. The use of enzymes like Candida antarctica lipase (B570770) B (CALB) in green solvents such as cyclopentyl methyl ether allows for the synthesis of amides with excellent yields and purity, avoiding intensive purification steps. nih.gov

The table below outlines several green chemistry approaches relevant to the synthesis of the target compound's structural motifs.

| Green Chemistry Principle | Application/Method | Substrates | Advantages | Reference |

|---|---|---|---|---|

| Use of Greener Solvents | Deep Eutectic Solvent (Glucose-Urea) | Aldehydes, Amines, Ketones | Inexpensive, effective, and environmentally safe medium for piperidin-4-one synthesis. | asianpubs.org |

| Solvent-Free Conditions | Microwave-Assisted Catalysis (CAN) | Carboxylic Acids and Amines | Rapid, high-yield amide synthesis with minimal waste and no need for chromatography. | mdpi.comnih.gov |

| Use of Biocatalysts | Enzymatic Amidation (CALB) | Carboxylic Acids and Amines | Sustainable, high conversion, no intensive purification, uses a green solvent. | nih.gov |

| Atom Economy | Direct Catalytic Amidation | Carboxylic Acids and Amines | Avoids stoichiometric activators, reducing by-product formation. | ucl.ac.uk |

| Energy Efficiency | Microwave Irradiation | Various | Shortens reaction times and provides more efficient heating compared to conventional methods. | mdpi.com |

| Metal-Free Catalysis | Glucose-based Carbonaceous Material | α-Ketoaldehydes and Amines | Eco-friendly, reusable catalyst for oxidative coupling under solvent-free conditions. | rsc.org |

By combining catalytic efficiency with green chemistry principles, the development of novel synthetic pathways for this compound and its analogs can be achieved in a manner that is both scientifically advanced and environmentally responsible.

Chemical Reactivity and Transformational Chemistry of 2,2 Dimethoxy 1 Piperidin 1 Yl Ethanone

Reactions of the Dimethoxyacetal Group

The dimethoxyacetal group, specifically a ketal in this instance as it is derived from a ketone precursor, is characterized by a central carbon atom bonded to two methoxy (B1213986) groups. Its reactivity is dominated by its susceptibility to acid-catalyzed cleavage.

Transacetalization Reactions and Exchange with Other Alcohols

Transacetalization is an equilibrium process where the alcohol components of an acetal (B89532) are exchanged with another alcohol. This reaction is also acid-catalyzed and proceeds through a similar oxocarbenium ion intermediate as in hydrolysis. For 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone, treatment with a different alcohol, particularly a diol such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid), would be expected to lead to the formation of a new cyclic acetal.

The reaction is driven to completion by using the new alcohol in large excess or by removing the methanol (B129727) that is formed during the reaction, for example, by distillation. This transformation is a common strategy for changing protecting groups on a carbonyl compound.

Table 2: Illustrative Transacetalization Reaction with an Analogous Dimethyl Acetal

| Starting Acetal | Reagent Alcohol | Acid Catalyst | Product | Reference Conditions |

|---|

Reactivity Profiles of the Amide Functionality

The amide group in this compound is a tertiary amide, which influences its reactivity. Generally, amides are the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group.

Study of Amide Hydrolysis and Formation Equilibria

The hydrolysis of amides, to yield a carboxylic acid and an amine, is a slow reaction that typically requires harsh conditions, such as prolonged heating in the presence of strong acids or bases.

Acid-Catalyzed Hydrolysis: Under strongly acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Nucleophilic attack by water leads to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine (as its ammonium (B1175870) salt) yields the carboxylic acid. For the target molecule, this would result in dimethoxyacetic acid and piperidinium (B107235) ions.

Base-Promoted Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon to form a tetrahedral intermediate. The expulsion of the piperidide anion is a difficult step as it is a strong base. However, under forcing conditions (e.g., high temperatures), the reaction can proceed. The initially formed carboxylic acid would be deprotonated by the strong base to form a carboxylate salt, and piperidine (B6355638) would be liberated. The hydrolysis of tertiary amides under basic conditions is known to be particularly slow.

Table 3: General Conditions for the Hydrolysis of Tertiary Amides

| Hydrolysis Type | Reagents | Conditions | General Products |

|---|---|---|---|

| Acid-Catalyzed | Concentrated HCl or H₂SO₄ in water | Reflux for several hours | Carboxylic acid and Ammonium salt |

Potential for N-Alkylation and N-Acylation Reactions

The nitrogen atom of an amide is generally considered non-nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group. Consequently, direct N-alkylation or N-acylation of the amide nitrogen in this compound is not a facile process.

N-Alkylation: Direct alkylation of the amide nitrogen is typically not observed. The nitrogen lone pair is not sufficiently available to attack an alkyl halide.

N-Acylation: While direct N-acylation is difficult, the formation of imides (N-acyl amides) from amides is possible under specific conditions. This often involves the use of a highly reactive acylating agent and sometimes a catalyst. For instance, N-acylation of amides containing a pyridine (B92270) ring has been achieved through internal nucleophilic catalysis. However, for a simple N-acyl piperidine like the target molecule, such a reaction would likely require harsh conditions and is not a common transformation.

Transformations Involving the Piperidine Ring System

The piperidine ring in this compound is N-acylated, which significantly influences its reactivity compared to a free secondary amine. The electron-withdrawing nature of the acyl group decreases the nucleophilicity and basicity of the nitrogen atom.

Transformations of the piperidine ring itself can involve oxidation or, under more specific conditions, ring-opening.

Oxidation: The carbons alpha to the nitrogen in N-acyl piperidines are susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of N-acyl piperidin-2-ones (lactams). This type of oxidation can be achieved with various reagents, including iron(II)-hydrogen peroxide systems. The initial step often involves the formation of an N-acyliminium ion intermediate.

Ring-Opening: Ring-opening of the piperidine ring is a less common transformation and generally requires specific reagents or reaction conditions. For example, photooxidation in the presence of a sensitizer (B1316253) can lead to the cleavage of the piperidine ring to form acyclic aminoaldehydes or their acetals.

Table 4: Representative Transformations of N-Acyl Piperidines

| Reaction Type | Reagents | Product Type |

|---|---|---|

| α-Oxidation | Fe(II)-H₂O₂ | N-acyl piperidin-2-one (Lactam) |

Ring Opening and Ring Contraction/Expansion Reactions

The piperidine ring in N-acyl derivatives such as this compound can undergo significant structural modifications, including ring contraction. Ring opening and expansion, while less common for simple N-acylpiperidines, can be achieved under specific conditions, often involving more complex substrates.

Ring Contraction:

N-acylpiperidines can be induced to undergo ring contraction to form substituted pyrrolidines through various synthetic strategies. These transformations often proceed through radical or photochemical pathways, leading to a decrease in ring size by one carbon atom.

One notable method involves a visible light-mediated ring contraction of α-acylated cyclic piperidines. This process is proposed to proceed via a Norrish Type II reaction, involving an initial 1,5-hydrogen atom transfer from the piperidine ring to the excited carbonyl group of the acyl chain. Subsequent homolytic C–N bond fragmentation and intramolecular cyclization of the resulting intermediate furnishes the corresponding cis-1,2-disubstituted cyclopentane (B165970) scaffold. nih.gov The efficiency of this reaction can be influenced by the nature of the substituent on the nitrogen atom, with electron-withdrawing groups often favoring the transformation. nih.gov

Another approach to piperidine ring contraction is through oxidative C(sp³)–N bond cleavage. For instance, the silver-mediated deconstructive bromination of N-benzoyl piperidines generates an acyclic bromoamine intermediate, which upon intramolecular C–N bond reformation, yields the corresponding N-benzoyl pyrrolidine. nih.gov This method, however, is noted for its use of strongly oxidizing conditions. nih.gov

| Reaction Type | Reagents and Conditions | Product | Reference |

| Photochemical Ring Contraction | Visible light irradiation | cis-1,2-disubstituted cyclopentane derivative | nih.gov |

| Oxidative Ring Contraction | Silver-mediated deconstructive bromination | N-acylpyrrolidine | nih.gov |

Ring Opening and Expansion:

While ring-opening reactions of simple N-acylpiperidines are not extensively documented, related systems offer insights into potential pathways. For instance, 2-phenylpiperidine (B1215205) has been observed to undergo an unexpected ring opening through C–N bond cleavage, followed by benzylic oxidation to an acyclic benzoyl carbamate (B1207046) under photocatalytic conditions. chemrxiv.org

Ring expansion of piperidines to larger heterocycles like azepanes and azocanes represents a valuable synthetic transformation. One strategy involves the use of bicyclic intermediates. For example, 2-(trifluoropropan-2-ol) piperidines can undergo a metal-free ring-expansion to α-trifluoromethyl azocanes via a bicyclic azetidinium intermediate. The opening of this intermediate by various nucleophiles proceeds with excellent regio- and diastereoselectivity. nih.gov Another approach involves the reductive amination of deprotected halogenated secondary cyclopropylamines fused to the piperidine ring, which triggers cyclopropane (B1198618) ring cleavage and ring expansion to afford functionalized azepanes. rsc.orgrsc.org

| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |

| Ring Expansion | 2-(trifluoropropan-2-ol) piperidines | Metal-free, via bicyclic azetidinium intermediate | α-Trifluoromethyl azocanes | nih.gov |

| Ring Expansion | Halogenated bicyclic aminocyclopropane derivatives | Reductive amination | Functionalized azepanes | rsc.orgrsc.org |

| Oxidative Ring Opening/Closing | Substituted indenes or cyclopentenes | Oxidative cleavage, then reductive amination | Tetrahydroisoquinoline and piperidine scaffolds | nih.govresearchgate.net |

Functionalization and Derivatization of the Piperidine Moiety

The piperidine ring of this compound is susceptible to functionalization at various positions (α, β, and γ to the nitrogen atom). These reactions allow for the introduction of a wide range of substituents, significantly increasing the molecular diversity accessible from this scaffold.

α-Functionalization: The position adjacent to the nitrogen atom (α-position) is electronically activated and thus a common site for functionalization.

Lithiation and Trapping: The α-protons of N-Boc-piperidine can be removed using a strong base like sec-butyllithium, followed by trapping of the resulting organolithium species with various electrophiles. This allows for the introduction of aryl, vinyl, and alkynyl groups. researchgate.net

Photoredox Catalysis: Photoredox-catalyzed α-amino C-H arylation of piperidine derivatives with electron-deficient cyano(hetero)arenes provides a direct method for α-functionalization. nih.gov

Rhodium-Catalyzed C-H Insertion: Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes can be directed to the α-position of N-acylpiperidines. The selectivity is often controlled by the nature of the N-acyl group and the rhodium catalyst used. nih.gov

Asymmetric Alkynylation: Piperidine can be stereoselectively α-alkynylated through a sequence involving the formation of a chiral N-sulfinylpiperidine, anodic oxidation to an N-sulfinyliminium ion, and subsequent addition of an organoaluminum reagent. nih.gov

β-Functionalization: Functionalization at the β-position is more challenging due to the remote and unactivated nature of the C-H bonds. However, several strategies have been developed to achieve this transformation.

Ligand-Controlled Palladium Catalysis: A general method for the β-arylation of N-Boc-piperidines involves palladium catalysis where the selectivity between α- and β-arylation is controlled by the choice of phosphine (B1218219) ligand. researchgate.net

Photoredox-Catalyzed Dehydrogenation/Hydrofunctionalization: A two-step approach involving an initial photoredox-catalyzed dehydrogenation of the piperidine to an enecarbamate, followed by an anti-Markovnikov hydrofunctionalization with various nucleophiles, allows for the introduction of C-C, C-O, and C-N bonds at the β-position. nih.gov

γ-Functionalization: The γ-position of the piperidine ring can also be functionalized, although examples are less common.

Rhodium-Catalyzed C-H Functionalization: By employing specific N-α-oxoarylacetyl protecting groups in combination with a suitable rhodium catalyst, C-H functionalization can be directed to the γ-position. nih.gov

| Position | Reaction Type | Reagents and Conditions | Introduced Group | Reference |

| α | Lithiation/Trapping | s-BuLi, then electrophile | Aryl, Vinyl, Alkynyl | researchgate.net |

| α | Photoredox Catalysis | Ir(ppy)₃, cyano(hetero)arene | Aryl | nih.gov |

| α | Rhodium-Catalyzed C-H Insertion | Rh₂(OAc)₄, diazo compound | Carbenoid-derived groups | nih.gov |

| α | Asymmetric Alkynylation | Anodic oxidation, organoaluminum reagent | Alkynyl | nih.gov |

| β | Ligand-Controlled Pd-Catalysis | Pd catalyst, phosphine ligand, aryl halide | Aryl | researchgate.net |

| β | Photoredox Catalysis | Acridinium catalyst, Cu-catalyst, then nucleophile | C, O, N-based nucleophiles | nih.gov |

| γ | Rhodium-Catalyzed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄, N-α-oxoarylacetyl group | Arylacetate | nih.gov |

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction of this compound can occur at either the piperidine ring or the N-acyl group, depending on the reagents and reaction conditions employed.

Oxidation:

The piperidine ring of N-acylpiperidines is susceptible to oxidation, which can lead to the formation of lactams or functionalization of the ring C-H bonds.

Oxidation to Lactams: N-acylpiperidines can be oxidized to the corresponding N-acyl-2-piperidones (lactams). This transformation can be achieved using various oxidizing agents, including iron(II)-hydrogen peroxide systems. nih.gov Catalytic aerobic oxidation using ceria-supported nanogold has also been shown to be effective for the conversion of cyclic secondary amines to their corresponding lactams. nih.gov

C-H Bond Oxidation: The C-H bonds of the piperidine ring can be oxidized to introduce hydroxyl groups. For example, iron-catalyzed remote oxidation of N-alkyl substituted piperidines can selectively introduce a hydroxyl group at the γ-position. nih.gov Photocatalytic methods can also be employed for the α-hydroxylation of N-Boc protected piperidines. chemrxiv.org

While specific studies on the oxidation of the α,α-dimethoxyacetyl group are scarce, analogous α,α-dimethoxy esters and ketones are generally stable to mild oxidizing conditions. However, under harsh oxidative conditions, cleavage of the acetal could occur.

Reduction:

The amide functionality in this compound is the primary site for reduction.

Reduction of the Amide: The carbonyl group of the N-acyl moiety can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). nih.govchem-station.com This transformation would yield the corresponding N-(2,2-dimethoxyethyl)piperidine. The choice of reducing agent is crucial, as milder reagents like sodium borohydride (B1222165) are generally unreactive towards amides. chem-station.com Modified aluminum hydride reagents, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), have also been employed for the reduction of amides. researchgate.net

The dimethoxy acetal group is generally stable under these reductive conditions.

| Reaction Type | Site of Reaction | Reagents and Conditions | Product | Reference |

| Oxidation | Piperidine Ring (α-position) | Iron(II)-hydrogen peroxide | N-acyl-2-piperidone | nih.gov |

| Oxidation | Piperidine Ring (α-position) | Ceria-supported nanogold, O₂ | N-acyl-2-piperidone | nih.gov |

| Oxidation | Piperidine Ring (γ-position) | Iron catalyst, HBF₄ | γ-hydroxylated piperidine | nih.gov |

| Reduction | N-Acyl Carbonyl | Lithium aluminum hydride (LiAlH₄) | N-(2,2-dimethoxyethyl)piperidine | nih.govchem-station.com |

| Reduction | N-Acyl Carbonyl | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) | N-(2,2-dimethoxyethyl)piperidine | researchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Structure Elucidation

Modern spectroscopic methods are indispensable for confirming the identity and detailing the structural features of organic compounds. Through the analysis of nuclear spin states, molecular vibrations, mass-to-charge ratios, and electronic transitions, a complete picture of the molecule can be assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone, ¹H and ¹³C NMR, complemented by two-dimensional experiments like COSY and HSQC, provide unambiguous evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The piperidine (B6355638) ring protons typically appear as a series of multiplets in the 1.5-3.6 ppm range. The two methylene (B1212753) groups adjacent to the nitrogen (α-protons) are expected to be downfield due to the inductive effect of the nitrogen atom. The methine proton of the dimethoxyacetyl group would likely appear as a singlet around 4.5-5.0 ppm, while the six protons of the two equivalent methoxy (B1213986) groups would yield a sharp singlet further upfield, typically around 3.3-3.5 ppm.

¹³C NMR: The carbon spectrum provides information on the number and type of carbon atoms. The carbonyl carbon of the amide is the most deshielded, appearing around 165-170 ppm. The acetal (B89532) carbon, bonded to two oxygen atoms, is also significantly downfield (95-105 ppm). The carbons of the piperidine ring would resonate in the 24-47 ppm range, while the equivalent methoxy carbons would appear around 50-55 ppm. researchgate.net

2D NMR (COSY & HSQC): A ¹H-¹H Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the piperidine ring (α-H with β-H, β-H with γ-H). researchgate.net A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HSQC Correlations |

|---|---|---|---|---|

| C=O | - | 165-170 | - | - |

| CH(OMe)₂ | 4.5-5.0 (s, 1H) | 95-105 | - | CH(OMe)₂ / CH(OMe)₂ |

| OCH₃ | 3.3-3.5 (s, 6H) | 50-55 | - | OCH₃ / OCH₃ |

| Piperidine C2/C6 (α) | 3.4-3.6 (m, 4H) | 42-47 | α-H / β-H | C2,C6 / H2,H6 |

| Piperidine C3/C5 (β) | 1.6-1.8 (m, 4H) | 25-27 | β-H / α-H, γ-H | C3,C5 / H3,H5 |

| Piperidine C4 (γ) | 1.5-1.7 (m, 2H) | 24-26 | γ-H / β-H | C4 / H4 |

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

For this compound, the key functional groups are the tertiary amide, the ether (acetal), and the alkane C-H bonds. The most prominent absorption band is expected to be the strong C=O stretching vibration of the amide group, typically appearing in the range of 1630-1680 cm⁻¹. Other significant vibrations include the C-N stretch of the amide, the C-O stretches of the dimethoxy group, and the C-H stretching and bending modes of the piperidine and methoxy groups. mdpi.comnih.gov

Table 2: Characteristic FTIR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (Piperidine, Methoxy) | 2850-2970 | Medium-Strong |

| C=O Stretch | Tertiary Amide | 1630-1680 | Strong |

| C-H Bend | Alkyl (Piperidine, Methoxy) | 1350-1470 | Variable |

| C-N Stretch | Tertiary Amide | 1200-1300 | Medium |

| C-O Stretch | Acetal | 1050-1150 | Strong |

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₉H₁₇NO₃), the calculated monoisotopic mass is 187.12084 Da. uni.lu HRMS can confirm this mass with high precision, typically to within a few parts per million (ppm).

In addition to exact mass, tandem mass spectrometry (MS/MS) elucidates the structure by analyzing the fragmentation patterns of the parent ion. nih.govmdpi.com Upon ionization (e.g., by electrospray ionization to form the [M+H]⁺ ion), the molecule can be induced to fragment. Plausible fragmentation pathways for this compound include the α-cleavage adjacent to the carbonyl group, leading to the loss of the •CH(OCH₃)₂ radical or the formation of a piperidinium (B107235) ion. Another likely fragmentation involves the cleavage of the C-N bond, generating a dimethoxyacetyl cation. wvu.edu

Table 3: Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺• | C₉H₁₇NO₃ | 187.12084 | Molecular Ion |

| [M+H]⁺ | C₉H₁₈NO₃⁺ | 188.12812 | Protonated Molecule uni.lu |

| [M+Na]⁺ | C₉H₁₇NNaO₃⁺ | 210.11007 | Sodium Adduct uni.lu |

| [C₆H₁₂NO]⁺ | C₆H₁₂NO⁺ | 114.09134 | Fragment from cleavage of C-C bond next to carbonyl |

| [C₅H₁₀N]⁺ | C₅H₁₀N⁺ | 84.08078 | Piperidinium cation from C-N bond cleavage |

UV-Vis spectroscopy investigates the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. libretexts.org The part of a molecule responsible for this absorption is known as a chromophore. In this compound, the primary chromophore is the amide functional group.

Simple, non-conjugated amides typically exhibit a weak absorption band corresponding to an n → π* transition. libretexts.org This transition involves the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to an anti-bonding π* orbital of the carbonyl group. The absorption maximum (λ_max) for this transition usually occurs in the far UV region, around 200-220 nm. libretexts.org

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| Chromophore | Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Amide (C=O) | n → π* | ~200-220 | Low |

X-ray Diffraction Studies for Solid-State Molecular Architecture

While spectroscopic methods reveal connectivity and electronic structure, X-ray diffraction (XRD) on a single crystal provides the most definitive information about the solid-state molecular architecture, including precise bond lengths, bond angles, and torsion angles. mdpi.comnih.gov

Although a specific crystal structure for this compound is not publicly documented, extensive crystallographic studies on related piperidine-containing compounds provide a strong basis for predicting its conformation. nih.govresearchgate.netkorea.ac.kr The piperidine ring is overwhelmingly found to adopt a stable chair conformation in the solid state. nih.govresearchgate.netresearchgate.net This conformation minimizes both angular strain and torsional strain, with substituents often occupying equatorial positions to reduce steric hindrance.

Table 5: Typical Torsion Angles for a Piperidine Chair Conformation in Related Structures

| Torsion Angle | Typical Value Range (°) | Description |

|---|---|---|

| N1-C2-C3-C4 | ± (50 to 60) | Defines the ring puckering |

| C2-C3-C4-C5 | ± (50 to 60) | Defines the ring puckering |

| C3-C4-C5-C6 | ± (50 to 60) | Defines the ring puckering |

| C4-C5-C6-N1 | ± (50 to 60) | Defines the ring puckering |

| C5-C6-N1-C2 | ± (50 to 60) | Defines the ring puckering |

| C6-N1-C2-C3 | ± (50 to 60) | Defines the ring puckering |

Analysis of Intermolecular Interactions (e.g., hydrogen bonding and halogen-oxygen contacts in analogous compounds)

The molecular structure of this compound, a tertiary amide, precludes the formation of classical N-H···O hydrogen bonds, which are significant in primary and secondary amides. ias.ac.in The nitrogen atom of the piperidine ring is fully substituted, lacking a proton to donate. ias.ac.in Consequently, the primary sites for intermolecular interactions are the oxygen atoms of the carbonyl and methoxy groups, which can act as hydrogen bond acceptors.

In analogous compounds, where halogen atoms are present, halogen bonding serves as a significant directional interaction. nih.gov Halogen bonds often involve contacts between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen. mdpi.com Studies on cocrystals containing morpholine (B109124) or piperazine (B1678402) moieties—structurally related to piperidine—show that I···O and I···N halogen bonds can be substantially shorter than the sum of their van der Waals radii, indicating a strong interaction. nih.gov Should a halogenated molecule interact with this compound, it is plausible that a halogen-oxygen contact would form with the carbonyl oxygen, influencing the resulting supramolecular architecture. nih.govacs.org

| Interacting Pair (Conformer) | Interaction Type | Energy (kcal mol-1) | Reference |

|---|---|---|---|

| Molecule Pair 1 (A) | C-H···O Hydrogen Bond | -10.5 | nih.gov |

| Molecule Pair 2 (A) | Short Contact (C···O) | -7.4 | nih.gov |

| Molecule Pair 1 (B) | C-H···O Hydrogen Bond | -11.7 | nih.gov |

| Molecule Pair 2 (B) | Short Contact (C···O) | -3.2 | nih.gov |

Crystal Packing Arrangements and Supramolecular Assembly

Based on analyses of similar piperidine-containing molecules, it is expected that weak C-H···O hydrogen bonds would be the primary drivers of supramolecular assembly. nih.gov These interactions can link molecules into one-dimensional helical chains or two-dimensional sheets. nih.gov For instance, in the crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone, molecules are linked by C-H···O hydrogen bonds to form helical chains. nih.gov The absence of stronger, more directional hydrogen bonds like N-H···O means that van der Waals forces and dipole-dipole interactions also play a significant role in the final crystal packing.

The process of supramolecular self-assembly is guided by these subtle interactions, where molecules arrange themselves into the most thermodynamically stable crystalline form. researchgate.net The final three-dimensional architecture is a balance between maximizing favorable intermolecular contacts and achieving efficient space-filling. researchgate.net

Chiroptical Spectroscopy (if asymmetric centers are present or introduced through synthesis)

This compound is an achiral molecule. It does not possess any stereocenters and has a plane of symmetry; therefore, it does not exhibit optical activity and is silent in chiroptical spectroscopy techniques such as circular dichroism (CD).

However, chirality could be introduced into the molecule through synthetic modification. For example, if the synthesis were to utilize a piperidine precursor with a substituent on the ring (e.g., 3-methylpiperidine), an asymmetric center would be incorporated. The resulting molecule would be chiral and exist as a pair of enantiomers. These enantiomers would be expected to exhibit mirror-image CD spectra, providing information about their absolute configuration and conformation in solution. The presence of the carbonyl chromophore adjacent to the piperidine ring would likely give rise to measurable electronic transitions in the CD spectrum.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scielo.brresearchgate.net It is widely applied to predict molecular properties such as optimized geometries, electronic energies, and spectroscopic features with high accuracy. For 2,2-dimethoxy-1-(piperidin-1-yl)ethanone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a foundational understanding of its intrinsic properties. researchgate.netresearchgate.net

Prediction of Optimized Geometries and Conformational Preferences

The first step in computational analysis is typically geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring and rotatable bonds, conformational analysis is essential to identify the most stable conformers. This process involves systematically rotating key dihedral angles—such as those around the N-C(O) and (O)C-C(O) bonds—and performing energy calculations for each resulting structure. The conformer with the global minimum energy is the most stable and likely the most populated state under standard conditions. The relative energies of other low-energy conformers can also be calculated to understand the molecule's dynamic behavior. nih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Related Reactivity Indices

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. scielo.br A smaller energy gap suggests higher reactivity and lower kinetic stability. scielo.br From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. mdpi.comresearchgate.net

Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Absolute Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. mdpi.com |

This table presents the definitions of common reactivity indices derived from HOMO and LUMO energies.

For this compound, the HOMO would likely be localized on the piperidine nitrogen and the adjacent carbonyl group, which are electron-rich regions. The LUMO would likely be centered on the carbonyl carbon and oxygen, representing the most electrophilic site.

Vibrational Frequency Analysis and Theoretical Spectroscopic Correlations

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Following geometry optimization, frequency calculations are performed at the same level of theory. researchgate.net The results yield a set of vibrational modes and their corresponding frequencies. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, allowing for a direct comparison with experimental data. nih.gov This correlation confirms the optimized structure and aids in the precise assignment of spectral bands to specific molecular motions, such as C=O stretching, C-N stretching, and C-H bending vibrations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. Different colors represent varying potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas and sites prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas and sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP surface would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a primary site for interaction with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net The hydrogen atoms of the piperidine ring would exhibit positive potential (blue).

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their movements, providing a trajectory that reveals how the molecule behaves in a given environment. nih.govyoutube.com

For this compound, MD simulations can be used to:

Explore its conformational landscape in solution, identifying the most populated conformers and the transitions between them. researchgate.net

Analyze the effect of different solvents (e.g., water, ethanol) on its structure and flexibility.

Study interactions with other molecules, such as biological targets, by simulating the complex in an explicit solvent environment. dntb.gov.uayoutube.com

Parameters like the root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation time. researchgate.net

In Silico Prediction of Chemical Reactivity and Selectivity

The results from quantum chemical calculations and MD simulations can be integrated to predict the chemical reactivity and selectivity of this compound. nih.gov

Site Selectivity: The MEP surface visually identifies the most probable sites for electrophilic and nucleophilic attack. nih.gov For more detailed analysis, Fukui functions can be calculated to predict the regioselectivity of reactions more precisely.

Pharmacokinetic Properties: In silico tools can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. sphinxsai.comresearchgate.netchemjournal.kz These predictions are crucial in early-stage drug discovery to assess the molecule's drug-likeness and potential metabolic fate.

By combining these computational approaches, a comprehensive profile of this compound's chemical nature can be developed, guiding further experimental investigation and application. researchgate.net

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Synthesized Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their physical properties or biological activities, respectively. researchgate.netnih.govnih.gov For analogues of this compound, these models are instrumental in predicting characteristics such as toxicity, inhibitory activity against specific enzymes, or other biological endpoints without the need for exhaustive experimental synthesis and testing. nih.govmdpi.comnih.gov

The development of a robust QSAR/QSPR model typically involves calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. tandfonline.com These descriptors can range from simple 2D topological indices to more complex 3D properties derived from the molecule's conformation. researchgate.netnih.gov Multiple Linear Regression (MLR) is a common statistical method employed to build the model, often in conjunction with a genetic algorithm (GA) to select the most relevant descriptors from a large pool. nih.govtandfonline.com

The predictive power and robustness of the developed models are rigorously evaluated through internal and external validation techniques. researchgate.net Statistical metrics such as the coefficient of determination (r²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient are used to assess the model's quality. nih.gov For instance, QSAR models developed for the toxicity of piperidine derivatives against Aedes aegypti have shown determination coefficients (r²) greater than 0.85 for the training set and 0.8 for the test set, indicating strong predictive ability. nih.gov

The descriptors identified in these models provide critical insights into the key molecular features that govern the activity or property of interest. This information is invaluable for the rational design of new analogues with improved profiles.

Table 1: Examples of Molecular Descriptors Used in QSAR/QSAR Studies of Piperidine Analogues

| Descriptor Type | Descriptor Name/Class | Description | Potential Influence |

|---|---|---|---|

| Topological (2D) | Autocorrelation Descriptors | Encodes information about the distribution of atomic properties (e.g., mass, electronegativity) over the molecular graph. tandfonline.com | Relates to molecular size, shape, and branching. |

| Topological (2D) | Connectivity Indices | Reflects the degree of branching or connectivity in a molecule. | Influences intermolecular interactions and steric hindrance. |

| Quantum-Chemical (3D) | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's electronic reactivity and ability to participate in charge-transfer interactions. |

| Quantum-Chemical (3D) | Dipole Moment | A measure of the overall polarity of the molecule. | Governs electrostatic interactions with biological targets or solvents. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. | Crucial for predicting membrane permeability and pharmacokinetic behavior. |

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. physchemres.orgresearchgate.net Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit substantial NLO responses. Computational methods, primarily based on Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules like this compound and its derivatives. physchemres.orgasianpubs.org

The key parameters that quantify a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). asianpubs.orgresearchgate.net Hyperpolarizability is a tensor quantity that describes the non-linear response of the molecular dipole moment to an applied external electric field. Calculations are typically performed using a specific functional, such as B3LYP, in combination with a suitable basis set (e.g., 6-311G(d,p) or 6-31++G(d,p)), to optimize the molecular geometry and compute the electronic properties. asianpubs.orgresearchgate.net

For piperidine and its derivatives, theoretical studies have shown that structural modifications can significantly influence their NLO properties. The presence of electron-donating and electron-withdrawing groups can enhance intramolecular charge transfer, leading to larger hyperpolarizability values. researchgate.net The computed first-order hyperpolarizability (β) of a candidate molecule is often compared to that of a standard NLO material, such as urea, to gauge its potential for NLO applications. researchgate.net A direct relationship has been observed between the HOMO-LUMO energy gap and the hyperpolarizability, where a smaller energy gap often correlates with a larger β value, indicating greater potential for NLO activity. physchemres.org

Table 2: Calculated NLO Properties for Representative Substituted Piperidine Derivatives (Theoretical Data)

| Compound | Method/Basis Set | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

|---|---|---|---|---|

| (E)-1-(2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene)-2-phenylhydrazine | DFT/B3LYP/6-311G(d,p) | 2.18 | 5.48 x 10-23 | 1.64 x 10-30 |

| (E)-1-(2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-ylidene)-2-phenylhydrazine | DFT/B3LYP/6-311G(d,p) | 2.20 | 5.23 x 10-23 | 1.52 x 10-30 |

| (E)-1-(2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ylidene)-2-phenylhydrazine | DFT/B3LYP/6-311G(d,p) | 1.75 | 5.43 x 10-23 | 1.48 x 10-30 |

Note: The data in this table is illustrative of values obtained for substituted piperidine derivatives as reported in computational studies and does not represent experimentally measured values for this compound itself. The specific values are derived from representative literature findings on analogous structures. asianpubs.org

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding and Research Landscape for the Compound

Identification of Critical Gaps in Fundamental Knowledge and Unexplored Research Areas

The lack of dedicated research on 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone translates into several critical gaps in our fundamental knowledge. Key unexplored areas include:

Synthetic Methodologies: While its structure suggests plausible synthetic routes, optimized and detailed procedures are not published.

Reaction Mechanisms: The reactivity of the compound, including its behavior under various reaction conditions and with different reagents, is unknown.

Physicochemical Properties: A thorough characterization of its spectral, thermal, and other physical properties has not been reported.

Biological Activity: There is no public information on the pharmacological or toxicological profile of this compound.

Potential Applications: Without foundational research, the potential uses of this compound in materials science, medicinal chemistry, or as a synthetic intermediate remain entirely speculative.

Directions for Future Academic Inquiry on this compound

The nascent stage of research on this compound offers a multitude of avenues for future academic inquiry. A structured approach to investigating this compound would be highly beneficial to the scientific community.

Comprehensive Elucidation of Reaction Pathways and Intermediate Characterization

A primary focus of future research should be the detailed investigation of the reaction pathways involving this compound. This would involve studying its synthesis and its reactivity in various chemical transformations. Characterizing any reaction intermediates would provide crucial insights into the underlying mechanisms.

Development of Asymmetric Synthesis Strategies for Enantiomerically Pure Forms

Given the potential for stereoisomerism in derivatives of this compound, the development of asymmetric synthesis strategies to produce enantiomerically pure forms would be a significant advancement. Such methodologies are crucial for applications in pharmacology and materials science where specific stereoisomers often exhibit distinct properties.

Advanced Computational Modeling for Rational Design and Mechanistic Prediction

Computational chemistry can serve as a powerful tool to predict the properties and reactivity of this compound. Advanced computational modeling could be employed to:

Predict its three-dimensional structure and conformational preferences.

Simulate its reactivity and predict the outcomes of various reactions.

Aid in the rational design of new derivatives with desired properties.

Rational Design and Synthesis of Next-Generation Analogues with Tailored Properties

Building upon a foundational understanding of its chemistry, the rational design and synthesis of next-generation analogues of this compound could be pursued. By systematically modifying its chemical structure, researchers could aim to develop new compounds with tailored electronic, physical, or biological properties for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dimethoxy-1-(piperidin-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a piperidine moiety with a dimethoxy-ethanone precursor. Key steps include:

- Acylation : Reacting piperidine with 2,2-dimethoxyacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to scavenge HCl .

- Solvent Optimization : Tetrahydrofuran (THF) or acetonitrile improves yield compared to polar protic solvents due to better solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : H NMR identifies methoxy groups (δ 3.2–3.4 ppm) and piperidine protons (δ 1.5–2.7 ppm). C NMR confirms carbonyl (δ 205–210 ppm) and quaternary carbons .

- IR : Strong C=O stretch (~1700 cm) and C-O-C bands (~1100 cm) .

- Contradiction Resolution : Discrepancies between calculated and observed spectra may arise from conformational flexibility. DFT calculations (B3LYP/6-31G*) and variable-temperature NMR validate dynamic equilibria in solution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles due to potential skin/eye irritation (GHS Category 2) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis (Mo-Kα radiation, λ = 0.71073 Å) reveals bond lengths (C=O: 1.21 Å) and torsion angles. SHELXL-2018 refines anisotropic displacement parameters .

- Conformational Analysis : Puckering coordinates (Cremer-Pople parameters) quantify non-planarity of the piperidine ring. For example, a pseudorotation amplitude Å indicates a chair-like conformation .

- Weak Interactions : Intermolecular Cl⋯O (3.2 Å) and C-H⋯O hydrogen bonds stabilize the crystal lattice .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Stopped-flow UV-Vis spectroscopy monitors reaction rates with amines (e.g., pyrrolidine) in acetonitrile. A second-order rate constant ( Ms) suggests an S2 mechanism .

- DFT Calculations : Transition state modeling (Gaussian 16) identifies a trigonal bipyramidal intermediate with a 15 kcal/mol activation barrier .

- Isotopic Labeling : O tracing in the methoxy group confirms retention of configuration during hydrolysis .

Q. How can computational modeling predict biological activity, and what in vitro assays validate these predictions?

- Methodological Answer :

- Docking Studies : AutoDock Vina screens against targets like acetylcholinesterase (PDB: 4EY7). A docking score of −8.2 kcal/mol suggests moderate inhibition potential .

- Cytotoxicity Assays : MTT assays on HEK-293 cells (IC > 100 µM) indicate low toxicity, supporting its use as a scaffold for drug development .

- Metabolic Stability : Microsomal incubation (human liver microsomes, 1 hr) shows 75% parent compound remaining, suggesting moderate metabolic resistance .

Q. What strategies address contradictions between spectral data and crystallographic findings?

- Methodological Answer :

- Dynamic Effects : Solution-phase NMR may average signals from multiple conformers, whereas X-ray data reflect a single dominant conformation. Molecular dynamics simulations (AMBER) reconcile these differences .

- Multi-Technique Validation : Cross-validate IR carbonyl stretches with X-ray bond lengths. A 10 cm shift in IR corresponds to a 0.02 Å elongation in C=O .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.